N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride
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Overview
Description
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is a compound known for its role as a calcium channel blocker. It is often used in pharmacological research to study the effects of calcium channel modulation on various cell types, including cardiomyocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride typically involves the reaction of cis-2-phenylcyclopentanone with azacyclotridecane under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imino compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the effects of calcium channel blockers on chemical reactions and molecular interactions.
Biology: Investigating the role of calcium channels in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications for conditions related to calcium channel dysfunction, such as cardiovascular diseases.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by blocking L-type calcium channels, which are essential for the influx of calcium ions into cells. This inhibition affects various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium signaling and homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Verapamil
- Diltiazem
- Lidoflazine
- Bepridil
Uniqueness
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is unique due to its specific structural configuration, which provides distinct pharmacological properties compared to other calcium channel blockers. Its cis-2-phenylcyclopentyl group contributes to its high affinity and selectivity for L-type calcium channels .
Properties
Molecular Formula |
C23H37ClN2 |
---|---|
Molecular Weight |
377.0 g/mol |
IUPAC Name |
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride |
InChI |
InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m1./s1 |
InChI Key |
CKOPQUCSDBVAQG-HLUKFBSCSA-N |
Isomeric SMILES |
C1CCCCCC(=NCCCCC1)N[C@@H]2CCC[C@@H]2C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.